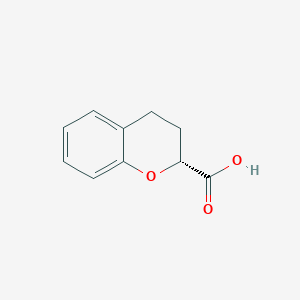

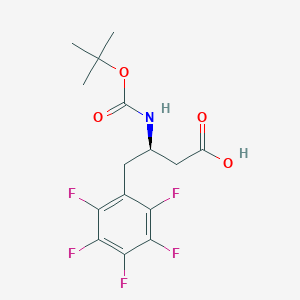

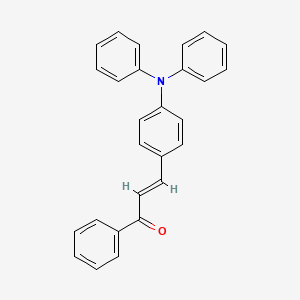

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Übersicht

Beschreibung

“(2,4-Diphenyl-1,3-thiazol-5-yl)methanol” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

Thiazoles have been synthesized through various methods. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antimikrobielle und Antikrebsmittel

Thiazolderivate, einschließlich Verbindungen wie (2,4-Diphenyl-1,3-thiazol-5-yl)methanol, sind für ihre breite Palette pharmazeutischer Anwendungen bekannt. Sie zeigen signifikante antimikrobielle Eigenschaften, was sie für die Entwicklung neuer Antibiotika wertvoll macht . Zusätzlich haben bestimmte Thiazolverbindungen vielversprechende Antikrebsaktivitäten gezeigt, mit dem Potenzial, Tumorzellinien zu inhibieren . Die Vielseitigkeit von Thiazolderivaten ermöglicht die Synthese von Verbindungen mit erhöhter Wirksamkeit und reduzierten Nebenwirkungen.

Landwirtschaftliche Chemie: Agrochemikalien

Im Bereich der landwirtschaftlichen Chemie werden Thiazolderivate bei der Synthese von Agrochemikalien verwendet. Diese Verbindungen können als Grundlage für die Entwicklung neuer Pestizide und Fungizide dienen und tragen so zu Pflanzenschutzstrategien bei .

Materialwissenschaften: Fotografische Sensibilisatoren

Thiazolderivate werden in der Materialwissenschaft als fotografische Sensibilisatoren eingesetzt. Ihre einzigartige chemische Struktur macht sie für die Verwendung bei der Entwicklung lichtempfindlicher Materialien geeignet, die wesentliche Bestandteile in fotografischen Filmen und Papieren sind .

Industrielle Anwendungen: Vulkanisationsbeschleuniger

Die Industrie profitiert von der Verwendung von Thiazolderivaten als Vulkanisationsbeschleuniger für Gummi. Diese Anwendung ist entscheidend für die Verbesserung der Haltbarkeit und Elastizität von Gummiprodukten, was für verschiedene Fertigungsprozesse unerlässlich ist .

Biochemie: Enzyminhibition

In der Biochemie können this compound-Derivate als Enzyminhibitoren wirken. Sie sind besonders nützlich, um die Mechanismen enzymatischer Reaktionen zu untersuchen und Medikamente zu entwickeln, die auf bestimmte Enzyme abzielen, die an Krankheitspfaden beteiligt sind .

Chemische Forschung: Katalysatoren und Liganden

Thiazolderivate sind auch in der chemischen Forschung von Bedeutung, wo sie als Katalysatoren und Liganden in verschiedenen organischen Reaktionen verwendet werden. Ihre Fähigkeit, chemische Reaktionen zu erleichtern und zu kontrollieren, macht sie zu wertvollen Werkzeugen für synthetische Chemiker .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .

Mode of Action

For instance, some thiazole compounds can bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

For example, some thiazole compounds have been found to exhibit antitumor and cytotoxic activity, suggesting their involvement in pathways related to cell proliferation and survival .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Zukünftige Richtungen

Thiazoles have been the focus of much research due to their diverse biological activities. They are present in several FDA-approved drugs and numerous experimental drugs . Future research will likely continue to explore the synthesis and development of thiazole derivatives for various pharmaceutical applications .

Biochemische Analyse

Biochemical Properties

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound may impact the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions but may degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound may result in cumulative effects on cellular processes, potentially leading to altered cell function or toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, potentially influencing overall metabolic homeostasis. The compound may undergo biotransformation, leading to the formation of active or inactive metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific cellular compartments or tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.

Eigenschaften

IUPAC Name |

(2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIJHUHOSCRMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428746 | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-86-0 | |

| Record name | 2,4-Diphenyl-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)